PQR530

Description

Structure

3D Structure

Properties

IUPAC Name |

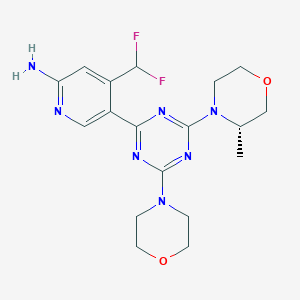

4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKBZXMKAPICSO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PQR530 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PQR530 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor meticulously engineered to dually target the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2). The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, driving tumor growth, proliferation, survival, and metastasis.[1][2][3] PQR530 acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of all Class I PI3K isoforms and mTOR.[4][5] This dual inhibition leads to a comprehensive shutdown of the pathway, mitigating potential feedback loops and offering a promising therapeutic strategy for a range of malignancies, including those with central nervous system involvement.[1][6] Preclinical data demonstrates robust anti-tumor activity both in vitro across numerous cancer cell lines and in vivo in xenograft models.[5][7]

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

The primary mechanism of action of PQR530 is its function as a potent, ATP-competitive inhibitor of the kinase domains of both PI3K and mTOR.[4][5] In normal cellular signaling, growth factors bind to receptor tyrosine kinases (RTKs), activating PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B).

Activated Akt proceeds to phosphorylate a multitude of substrates, leading to the activation of mTORC1 and mTORC2, which are central regulators of cell growth, protein synthesis, and survival.[3][8] In many cancers, this pathway is constitutively activated through mutations in RTKs, amplification or mutation of PI3K-encoding genes, or the loss of the tumor suppressor PTEN, which normally dephosphorylates PIP3.[1][4]

PQR530 intervenes by occupying the ATP-binding pocket of both PI3K and mTOR, preventing the phosphorylation of their respective substrates. This leads to a swift and sustained blockade of the entire signaling cascade downstream of these kinases.[4][6]

Caption: PQR530 dually inhibits PI3K and mTORC1/2 kinases.

Quantitative Data: Biochemical and Cellular Activity

PQR530 demonstrates potent and selective inhibition of its targets, translating to effective suppression of cancer cell growth. The following tables summarize the key quantitative metrics from preclinical evaluations.

Table 1: Kinase Binding Affinity and Cellular Potency

| Parameter | Target/Cell Line | Value | Reference |

| Binding Affinity (Kd) | PI3Kα | 0.84 nM | [4] |

| mTOR | 0.33 nM | [4] | |

| Binding Affinity (Ki) | PI3Kα | ~11 nM | [1] |

| mTOR | ~7.4 nM | [1] | |

| Cellular IC50 | pAkt (Ser473) Inhibition | 70 nM | [4][7] |

| pS6 (Ser235/236) Inhibition | 70 nM | [4][7] | |

| Mean GI50 | 44 Cancer Cell Lines | 426 nM | [4][7] |

Note: Discrepancies in binding affinity values (Kd vs. Ki) are noted as reported in different studies.

Table 2: Preclinical Pharmacokinetics (Mouse Model)

| Parameter | Tissue | Value | Reference |

| Time to Cmax | Plasma & Brain | 30 minutes | [5][6] |

| Cmax (at 50 mg/kg) | Plasma | 7.8 µg/mL | [5][6] |

| Brain | 112.6 µg/mL | [5][6] | |

| Half-life (t1/2) | Plasma & Brain | ~5 hours | [5][6] |

| Brain:Plasma Ratio | - | ~1.6 | [9] |

Note: The high reported Cmax in the brain indicates excellent penetration across the blood-brain barrier.[5][6]

Preclinical In Vivo Efficacy

The potent cellular activity and favorable pharmacokinetic profile of PQR530 translate to significant anti-tumor efficacy in vivo. Daily oral administration of PQR530 resulted in a significant decrease in tumor growth in multiple mouse xenograft models, including:

These studies validate the therapeutic potential of PQR530 in solid and hematological malignancies.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Role of mTOR Signaling as a Therapeutic Target in Cancer [mdpi.com]

- 9. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

PQR530: A Technical Guide to its Modulation of the PI3K/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2). As an ATP-competitive inhibitor, PQR530 effectively blocks the PI3K/AKT/mTOR signaling cascade, a critical pathway frequently dysregulated in cancer and neurological disorders. This document provides an in-depth technical overview of PQR530's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism of Action: Dual Inhibition of PI3K and mTOR

The PI3K/AKT/mTOR signaling pathway is a fundamental cellular cascade that governs a wide array of processes, including cell growth, proliferation, survival, and metabolism. In numerous cancers, mutations leading to the constitutive activation of PI3K are common.[1] PQR530 exerts its therapeutic effects by targeting two key nodes in this pathway: all isoforms of PI3K and both mTOR complexes, mTORC1 and mTORC2.[2] This dual inhibition leads to a comprehensive blockade of the pathway, mitigating the effects of upstream activation and preventing feedback loops that can arise from targeting only a single component.[3]

PQR530 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the PI3K and mTOR kinases, preventing the phosphorylation of their downstream substrates.[2][4] This mode of action results in potent and selective inhibition of the entire PI3K/AKT/mTOR axis.

Quantitative Efficacy of PQR530

The potency of PQR530 has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against its primary targets and its effects on downstream signaling and cell growth.

| Target | Parameter | Value (nM) | Reference |

| PI3Kα | Kd | 0.84 | [2][4] |

| mTOR | Kd | 0.33 | [2][4] |

| Caption: Binding affinities of PQR530 to its primary kinase targets. |

| Cell Line | Downstream Marker | Parameter | Value (µM) | Reference |

| A2058 Melanoma | pSer473-PKB (Akt) | IC50 | 0.07 | [5][4] |

| A2058 Melanoma | pSer235/236-S6 | IC50 | 0.07 | [5][4] |

| Caption: Cellular potency of PQR530 in inhibiting downstream signaling. |

| Cell Line Panel | Parameter | Value (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 44 Cancer Cell Lines | Mean GI50 | 426 |[2][5] | Caption: Anti-proliferative activity of PQR530 across multiple cancer cell lines.

Signaling Pathway Modulation by PQR530

PQR530's dual inhibitory action results in a comprehensive shutdown of the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the points of intervention by PQR530.

PQR530 inhibits PI3K and mTORC1/2, blocking downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used to characterize PQR530.

In Vitro Kinase Binding Assay (Kd Determination)

Objective: To determine the binding affinity (Kd) of PQR530 to PI3Kα and mTOR.

Methodology:

-

Assay Principle: Competition binding assays are performed using a proprietary fluorescence-based technology.

-

Reagents: Recombinant human PI3Kα and mTOR kinases, a fluorescently labeled ATP-competitive ligand (tracer), and PQR530 at various concentrations.

-

Procedure:

-

The kinase, tracer, and varying concentrations of PQR530 are incubated in a suitable assay buffer.

-

The binding of the tracer to the kinase results in a high fluorescence polarization signal.

-

PQR530 competes with the tracer for binding to the kinase, leading to a decrease in the fluorescence polarization signal.

-

The signal is measured using a microplate reader.

-

-

Data Analysis: The IC50 values are determined by fitting the data to a four-parameter logistic equation. The Kd is then calculated using the Cheng-Prusoff equation.

Cellular Phosphorylation Assay (IC50 Determination)

Objective: To measure the concentration of PQR530 required to inhibit the phosphorylation of downstream effectors of the PI3K/mTOR pathway in a cellular context.

Methodology:

-

Cell Line: A2058 melanoma cells are commonly used.[5]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then serum-starved to reduce basal pathway activity.

-

PQR530 is added at a range of concentrations and incubated for a specified period (e.g., 2 hours).

-

Cells are stimulated with a growth factor (e.g., IGF-1) to activate the PI3K/mTOR pathway.

-

Cells are lysed, and the protein concentration is determined.

-

-

Detection:

-

Western Blotting: Lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of AKT (pSer473) and S6 ribosomal protein (pSer235/236).

-

ELISA-based assays (e.g., PathScan®): Commercially available kits are used to quantify the levels of phosphorylated proteins in the cell lysates.[1]

-

-

Data Analysis: The intensity of the phosphorylated protein signal is normalized to the total protein signal. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of PQR530 and fitting the data to a sigmoidal dose-response curve.

Workflow for determining the cellular IC50 of PQR530.

Cell Proliferation Assay (GI50 Determination)

Objective: To assess the anti-proliferative effect of PQR530 on a panel of cancer cell lines.

Methodology:

-

Cell Lines: A diverse panel of cancer cell lines is used to evaluate the broad-spectrum activity of PQR530.[5]

-

Procedure:

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with a range of concentrations of PQR530.

-

The plates are incubated for a prolonged period (e.g., 72 hours).

-

-

Measurement of Cell Viability:

-

MTS/MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: A homogeneous method that quantifies ATP, an indicator of metabolically active cells.

-

-

Data Analysis: The GI50 (the concentration of drug that inhibits cell growth by 50%) is calculated by comparing the growth of treated cells to untreated control cells.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of PQR530 in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human cancer cells (e.g., OVCAR-3 ovarian cancer, SUDHL-6 lymphoma) are injected subcutaneously or orthotopically into the mice.[6][1]

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and PQR530 treatment groups. PQR530 is typically administered orally on a daily schedule.[1]

-

Efficacy Endpoints:

-

Tumor Volume: Tumor size is measured regularly with calipers.

-

Body Weight: Monitored as an indicator of toxicity.

-

Pharmacodynamic Markers: At the end of the study, tumors can be excised and analyzed for the inhibition of p-AKT and p-S6.

-

-

Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Logical flow of an in vivo xenograft study for PQR530.

Conclusion

PQR530 is a highly potent, dual pan-PI3K/mTOR inhibitor with a well-characterized mechanism of action. Its ability to effectively and simultaneously block two critical nodes in the PI3K/AKT/mTOR signaling pathway underscores its therapeutic potential in oncology and other diseases driven by the aberrant activation of this cascade. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with or interested in PQR530 and related targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

PQR530: A Technical Guide to its Dual Inhibition of the PI3K/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR530 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor that dually targets phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2] As an ATP-competitive inhibitor, PQR530 demonstrates subnanomolar affinity for PI3Kα and mTOR, leading to the effective suppression of the PI3K/AKT/mTOR signaling cascade.[1][2] This pathway is a critical regulator of numerous cellular functions, including growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers and neurological disorders has positioned it as a key therapeutic target.[3][4] This document provides a comprehensive technical overview of PQR530, including its mechanism of action, key experimental data, and relevant methodologies.

Mechanism of Action

PQR530 exerts its therapeutic effects by competitively binding to the ATP-binding site of both PI3K and mTOR kinases.[5] This dual inhibition effectively blocks the entire PI3K/AKT/mTOR signaling axis. The PI3K family of lipid kinases, upon activation by growth factors or other stimuli, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of substrates, including mTORC1, leading to the promotion of cell growth and proliferation. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 regulates protein synthesis, while mTORC2 is involved in cell survival and cytoskeletal organization, and also phosphorylates AKT at serine 473 for its full activation. By inhibiting both PI3K and mTOR, PQR530 provides a comprehensive blockade of this critical signaling network.[2][6]

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for PQR530.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Target | Parameter | Value | Cell Line | Reference |

| PI3Kα | Kd | 0.84 nM | - | [1][2] |

| mTOR | Kd | 0.33 nM | - | [1][2] |

| PI3Kα | Ki | ~11 nM | - | [4] |

| mTOR | Ki | ~7.4 nM | - | [4] |

| PKB/Akt (pSer473) Phosphorylation | IC50 | 0.07 µM | A2058 Melanoma | [2][6] |

| S6 (pSer235/236) Phosphorylation | IC50 | 0.07 µM | A2058 Melanoma | [2][6] |

| Cancer Cell Line Panel (44 lines) | Mean GI50 | 426 nM | - | [2][6] |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter | Route | Dose | Plasma | Brain | Reference |

| Cmax | Oral | 50 mg/kg | 7.8 µg/mL | 112.6 µg/mL | [5] |

| Tmax | Oral | 50 mg/kg | 30 minutes | 30 minutes | [5] |

| t1/2 | Oral | 50 mg/kg | ~5 hours | ~5 hours | [5] |

| Brain:Plasma Ratio | Oral | - | - | ~1.6 | [7][8] |

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the binding affinity (Kd or Ki) of PQR530 to PI3K and mTOR kinases.

Methodology (General Overview):

-

Enzyme Source: Recombinant human PI3K isoforms and mTOR kinase domain.

-

Assay Principle: Competitive binding assays are typically employed. These can be based on various detection methods, such as fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or radioactive filter binding assays.

-

Procedure:

-

A fixed concentration of the kinase and a labeled ATP-competitive ligand (tracer) are incubated together.

-

Increasing concentrations of the test compound (PQR530) are added to compete with the tracer for binding to the kinase's ATP pocket.

-

The displacement of the tracer is measured, and the data is used to calculate the IC50 value.

-

The IC50 value is then converted to a Ki or Kd value using the Cheng-Prusoff equation or by direct measurement in saturation binding experiments.

-

Cellular Phosphorylation Assays

Objective: To assess the inhibitory effect of PQR530 on downstream signaling of the PI3K/mTOR pathway in cells.

Methodology (e.g., PathScan® Analysis): [5]

-

Cell Line: A relevant cancer cell line, such as A2058 melanoma or MCF7 breast cancer cells, is used.[2][5]

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are serum-starved to reduce basal pathway activation.

-

Cells are pre-treated with various concentrations of PQR530 for a specified time.

-

The PI3K/mTOR pathway is stimulated with a growth factor (e.g., IGF-1 or insulin).

-

Cells are lysed, and the lysates are analyzed for the phosphorylation status of key downstream proteins like AKT (at Ser473) and S6 ribosomal protein (at Ser235/236).

-

Detection is typically performed using sandwich ELISA-based assays (like PathScan®) or Western blotting with phospho-specific antibodies.

-

IC50 values are calculated based on the dose-dependent inhibition of phosphorylation.

-

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of PQR530 in a living organism.

Methodology (General Overview):

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Human cancer cell lines (e.g., OVCAR-3 ovarian cancer, SUDHL-6 lymphoma) are subcutaneously injected into the flanks of the mice.[3][5]

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and PQR530 treatment groups. PQR530 is administered orally on a daily schedule.[5]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further pharmacodynamic analysis (e.g., checking for inhibition of pAKT in the tumor tissue).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.

Conclusion

PQR530 is a highly potent, dual pan-PI3K/mTOR inhibitor with a favorable pharmacokinetic profile, including excellent brain penetration.[3][5] Its ability to comprehensively block the PI3K/AKT/mTOR signaling pathway has been demonstrated through robust in vitro and in vivo preclinical data. These characteristics make PQR530 a promising therapeutic candidate for the treatment of various cancers and potentially other diseases driven by the dysregulation of this pathway, such as certain neurological disorders.[2][7] Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

Investigating the Discovery and Synthesis of PQR530: A Technical Guide

Abstract: PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2). Developed as a clinical candidate for oncology, its unique ability to cross the blood-brain barrier has opened avenues for its investigation in neurological disorders. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical characterization of PQR530, intended for researchers, scientists, and professionals in drug development.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a frequent event in the progression of malignant tumors, often triggered by mutations in growth factor receptors, PI3K itself, or the loss of the tumor suppressor PTEN.[2] This has made the PI3K/mTOR pathway a prime target for cancer therapeutics.

PQR530, chemically known as (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, emerged from a lead optimization program aimed at improving upon earlier generation inhibitors.[2][3] It was developed as a follow-up compound to PQR309 (bimiralisib), with a specific focus on enhancing mTOR kinase inhibition while retaining favorable pharmacokinetic properties like oral bioavailability and brain penetration.[3] As an ATP-competitive inhibitor, PQR530 targets the catalytic site of both PI3K and mTOR, offering a more comprehensive blockade of the pathway compared to allosteric mTOR inhibitors (rapalogs).[4][5]

Discovery and In Vitro Activity of PQR530

The discovery of PQR530 was the result of a detailed structure-activity relationship (SAR) study designed to improve the potency and selectivity for both PI3K isoforms and mTOR.[1][3] Researchers systematically modified the hinge-binding region and affinity substituents of a triazine scaffold.

The optimization process revealed that asymmetrical compounds with one unsubstituted morpholine and one substituted morpholine were more potent inhibitors of cellular PI3K/mTOR signaling.[3] Specifically, the introduction of an (S)-3-methylmorpholine group alongside a difluoromethyl group on the heteroaryl moiety led to a compound with a superior cellular activity and a balanced in vitro profile for PI3Kα and mTOR inhibition.[3] This compound was designated PQR530.[3] Its potent, dual-inhibitory action was confirmed across various in vitro assays.

Data Presentation

Table 1: In Vitro Potency and Cellular Activity of PQR530

| Parameter | Target/Assay | Value | Reference(s) |

|---|---|---|---|

| Binding Affinity (Kd) | PI3Kα | 0.84 nM | [4] |

| mTOR | 0.33 nM | [4] | |

| Inhibitory Constant (Ki) | PI3Kα | ~11 nM | [3] |

| mTOR | ~7.4 nM | [3] | |

| Cellular Activity (IC50) | pAkt (Ser473) & pS6 (Ser235/236) Phosphorylation (A2058 melanoma cells) | 0.07 µM (70 nM) | [1][4] |

| Antiproliferative Activity (GI50) | Mean value across 44 cancer cell lines | 426 nM |[1][4] |

Synthesis of PQR530

An optimized and robust synthetic route was developed to allow for rapid, multi-gram scale production of PQR530 in just four steps, facilitating its preclinical development.[1][6] The synthesis is centered on a trisubstituted triazine core, which was selected over a pyrimidine core because it eases large-scale synthetic access.[3] The key steps in the synthesis involve a sequential nucleophilic aromatic substitution followed by a Suzuki cross-coupling reaction.[3]

Mechanism of Action

PQR530 functions as a potent, ATP-competitive inhibitor, targeting the kinase domain of all class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[1][4] By binding to the ATP-binding site, PQR530 prevents the phosphorylation of downstream substrates, effectively halting the signal transduction cascade.[3]

The inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blocks the recruitment and activation of key downstream effectors like protein kinase B (PKB/Akt). The simultaneous inhibition of mTORC1 and mTORC2 further downstream prevents the phosphorylation of critical proteins involved in protein synthesis and cell growth, such as the ribosomal protein S6 (a substrate of the S6 kinase) and Akt at serine 473 (a substrate of mTORC2).[1][7] This dual blockade leads to potent anti-proliferative and anti-tumor effects.[1]

Preclinical Characterization

PQR530 has undergone extensive preclinical evaluation, demonstrating favorable properties that qualify it as a clinical candidate. It shows excellent selectivity over a wide panel of other kinases, as well as unrelated receptors and ion channels.[1][2]

Pharmacokinetics

Pharmacokinetic (PK) studies in mice revealed that PQR530 has good oral bioavailability and exhibits dose-proportional PK.[1][8] Critically, the compound demonstrates excellent penetration of the blood-brain barrier.[1]

Table 2: Pharmacokinetic Parameters of PQR530 in Mice (Single Oral Dose)

| Parameter | Tissue | Value | Reference(s) |

|---|---|---|---|

| Cmax (Time to Max. Concentration) | Plasma & Brain | 30 minutes | [8] |

| t1/2 (Half-life) | Plasma & Brain | ~5 hours | [8] |

| Brain:Plasma Ratio | - | ~1.6 |[6] |

In Vivo Efficacy

The anti-tumor activity of PQR530 has been confirmed in multiple mouse xenograft models. Daily oral administration of PQR530 resulted in significant decreases in tumor growth in models of SUDHL-6 lymphoma, RIVA lymphoma, and OVCAR-3 ovarian cancer.[2][8]

Safety and Tolerability

PQR530 has demonstrated excellent tolerability in GLP toxicology studies in rats and dogs.[8] It showed a clean profile in mutagenicity and hERG binding assays.[8] An increase in blood glucose and insulin was observed, which is a known and manageable class effect of PI3K inhibitors.[8]

Detailed Experimental Protocols

The following sections outline the general methodologies for the key experiments used to characterize PQR530.

In Vitro Kinase Inhibition Assay

To determine the inhibitory constant (Ki) of PQR530 against PI3Kα and mTOR, a time-resolved Förster resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay, is typically used.[3]

-

Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a fluorescently labeled substrate.

-

Methodology:

-

Recombinant human PI3Kα or mTOR kinase is incubated with a GFP-labeled substrate (e.g., PIP2) and a terbium-labeled anti-phospho-substrate antibody in a kinase reaction buffer.

-

ATP is added to initiate the kinase reaction.

-

PQR530 is added in serial dilutions to determine a dose-response curve.

-

The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

-

The TR-FRET signal is read on a suitable plate reader. A high signal indicates substrate phosphorylation, while a low signal indicates inhibition.

-

IC50 values are calculated from the dose-response curves and converted to Ki values using the Cheng-Prusoff equation.

-

Cellular Phosphorylation Assay (In-Cell Western)

The cellular potency of PQR530 is determined by measuring the inhibition of phosphorylation of downstream targets like Akt and S6 in a cellular context.[1][3] The In-Cell Western (ICW) technique provides a quantitative, plate-based alternative to traditional Western blotting.[9]

-

Principle: This immunofluorescence-based method quantifies protein levels and post-translational modifications directly in fixed cells in a microplate format.

-

Methodology:

-

Cell Culture: A2058 melanoma cells are seeded into 96-well plates and allowed to adhere overnight.[4]

-

Treatment: Cells are treated with serial dilutions of PQR530 for a specified time (e.g., 1-3 hours).[4][9]

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a buffer containing Triton X-100.

-

Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA-based buffer to avoid interference with phospho-antibodies).[10]

-

Primary Antibody Incubation: Cells are incubated overnight with two primary antibodies simultaneously: a rabbit anti-phospho-S6 (Ser235/236) antibody and a mouse antibody for a normalization protein (e.g., GAPDH or Tubulin).

-

Secondary Antibody Incubation: Cells are incubated with two spectrally distinct infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).

-

Imaging and Analysis: The plate is scanned on an infrared imaging system (e.g., LI-COR® Odyssey). The phospho-S6 signal (800 nm channel) is normalized to the total protein signal (700 nm channel) to correct for cell number variation.

-

IC50 values are determined by plotting the normalized signal against the inhibitor concentration.

-

In Vivo Xenograft Efficacy Study

The anti-tumor efficacy of PQR530 is evaluated in vivo using tumor xenograft models in immunocompromised mice.

-

Principle: Human cancer cells are implanted into mice, and the effect of the drug on tumor growth is monitored over time.

-

Methodology:

-

Cell Implantation: A suspension of human cancer cells (e.g., 5-10 million OVCAR-3 cells) in a suitable medium (e.g., serum-free medium with Matrigel) is subcutaneously injected into the flank of female athymic nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Randomization and Treatment: Once tumors reach the target size, mice are randomized into vehicle control and treatment groups. PQR530 is administered orally (p.o.) once daily at a specified dose (e.g., 50 mg/kg).[8] The vehicle could be a formulation like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is monitored daily.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are often excised for pharmacodynamic (e.g., Western blot for pS6) or histological analysis.

-

Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

-

Conclusion

PQR530 is a highly potent, selective, and orally bioavailable dual pan-PI3K/mTOR inhibitor discovered through a rigorous lead optimization process. Its well-balanced in vitro and in vivo activity, combined with an excellent safety profile and the crucial ability to penetrate the blood-brain barrier, establishes it as a promising clinical candidate.[2] While initially developed for oncology, its properties make it a valuable tool for investigating the role of the PI3K/mTOR pathway in other therapeutic areas, such as neurodegenerative diseases and epilepsy.[5][6] The detailed characterization and robust synthesis of PQR530 provide a solid foundation for its further clinical development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

PQR530: A Technical Whitepaper on the Dual PI3K/mTORC1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular functions, including growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in human cancers and other diseases has established it as a key target for therapeutic intervention.[1][4][5] PQR530 is a potent, ATP-competitive, orally bioavailable, and brain-penetrant small molecule designed to dually inhibit all Class I PI3K isoforms as well as both mTOR complexes, mTORC1 and mTORC2.[6][7][8][9] This document provides a comprehensive technical overview of PQR530, summarizing its mechanism of action, biochemical and cellular potency, pharmacokinetic profile, and preclinical efficacy. Detailed experimental methodologies are provided for key assays, and signaling pathways and experimental workflows are visualized to facilitate understanding.

The PI3K/mTOR Signaling Pathway and PQR530's Mechanism of Action

The PI3K/AKT/mTOR pathway is a complex, interconnected signaling network.[3] Activation is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), which recruits and activates PI3K.[4][5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting kinases like AKT and PDK1 to the cell membrane, leading to AKT activation.[2]

Activated AKT has numerous downstream targets, including the mTOR complex 1 (mTORC1).[5] mTOR, a serine/threonine kinase, exists in two distinct complexes: mTORC1 and mTORC2.[2] mTORC1 controls cell growth and proliferation by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1] mTORC2 is responsible for the full activation of AKT through phosphorylation at the Ser473 site.[2]

PQR530 is an ATP-site directed inhibitor that potently and selectively targets all PI3K isoforms and both mTOR complexes.[7][9] By blocking these key nodes, PQR530 effectively shuts down the entire signaling cascade, leading to the inhibition of critical cell growth and survival signals.

Quantitative Data Summary

The potency and pharmacokinetic profile of PQR530 have been characterized through extensive preclinical studies. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of PQR530

This table outlines the direct binding affinity of PQR530 to its primary targets.

| Target | Parameter | Value (nM) | Reference |

| PI3Kα | Kd | 0.84 | [6][8] |

| mTOR | Kd | 0.33 | [6][8] |

| Other Class I PI3Ks | Ki | ~10 | [9] |

Table 2: Cellular Activity of PQR530

This table details the functional impact of PQR530 on signaling and cell viability in cancer cell lines.

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| p-Akt (Ser473) Inhibition | A2058 Melanoma | IC50 | 70 | [6][10][11] |

| p-S6 (Ser235/236) Inhibition | A2058 Melanoma | IC50 | 70 | [6][10][11] |

| Cell Growth Inhibition | 44 Cancer Cell Lines | Mean GI50 | 426 | [6][8][10] |

Table 3: Pharmacokinetic Properties of PQR530 in Mice

This table summarizes the key pharmacokinetic parameters of PQR530 following a single oral dose of 50 mg/kg in C57BL/6J mice.[7]

| Parameter | Plasma | Brain | Reference |

| Tmax (Time to Max Concentration) | 30 min | 30 min | [7][12] |

| Cmax (Max Concentration) | 7.8 µg/mL | 112.6 µg/mL | [7][12] |

| t1/2 (Half-life) | ~5 hours | ~5 hours | [7][12] |

| Brain:Plasma Ratio | \multicolumn{2}{c | }{~1.6} | [12][13] |

Table 4: In Vivo Antitumor Efficacy of PQR530

This table highlights the demonstrated efficacy of PQR530 in preclinical cancer models.

| Xenograft Model | Dosing Schedule | Outcome | Reference |

| OVCAR-3 (Ovarian Cancer) | Daily, Oral | Significant tumor growth inhibition | [6][7] |

| SUDHL-6 (Lymphoma) | Daily, Oral | Significant tumor growth decrease | [7] |

| RIVA (Lymphoma) | Daily, Oral | Significant tumor growth decrease | [7] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for drug development. The following sections describe the protocols for the key experiments cited.

Biochemical Kinase Assay (Time-Resolved FRET)

To determine the inhibitor constant (Ki) for PI3Kα and mTOR, a time-resolved Förster resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, is utilized.[9]

-

Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a fluorescently labeled substrate. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing it in close proximity to a fluorescent tracer bound to the kinase. This allows for FRET to occur upon excitation.

-

Methodology:

-

The kinase, a specific fluorescent tracer, and the substrate are incubated in a reaction buffer.

-

PQR530 is added in a range of concentrations.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, a development solution containing a europium-labeled antibody specific to the phosphorylated substrate is added.

-

The plate is incubated to allow for antibody binding.

-

The TR-FRET signal is read on a compatible plate reader.

-

Ki values are calculated from the resulting dose-response curves.

-

Cellular Phosphorylation Assay (In-Cell Western)

The IC50 for the inhibition of downstream signaling proteins p-Akt and p-S6 is determined using an in-cell western assay.[9]

-

Principle: This immunocytochemical method quantifies protein levels directly in fixed cells within a microplate.

-

Methodology:

-

A2058 melanoma cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of PQR530 for a specified time (e.g., 1-2 hours).

-

The media is removed, and cells are fixed with a solution like 10% paraformaldehyde.

-

Cells are permeabilized with a detergent-based buffer (e.g., Triton X-100 in PBS).

-

A blocking solution is added to reduce non-specific antibody binding.

-

Cells are incubated with primary antibodies targeting the phosphorylated protein of interest (e.g., anti-p-Akt Ser473) and a normalization protein (e.g., total Akt or a housekeeping protein).

-

After washing, cells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

-

The plate is scanned on a near-infrared imaging system.

-

The signal intensity for the target protein is normalized to the control protein, and IC50 values are calculated.

-

Cell Proliferation Assay (GI50)

The half-maximal growth inhibition (GI50) is determined to assess the cytostatic effect of PQR530.

-

Principle: This assay measures the effect of the compound on cell proliferation over a longer period (e.g., 72 hours).

-

Methodology:

-

Cancer cells are seeded in 96-well plates and incubated for 24 hours.[9]

-

Cells are treated with a range of PQR530 concentrations for 72 hours.[9]

-

Following treatment, cells are fixed with paraformaldehyde.[9]

-

Cell nuclei are stained with a fluorescent dye such as Hoechst 33342.[9]

-

The plates are imaged, and the number of nuclei per well is quantified using automated image analysis software.

-

The GI50 value, the concentration at which cell growth is inhibited by 50%, is calculated from the dose-response curve.

-

In Vivo Xenograft Studies

To evaluate antitumor efficacy, human cancer cell lines are implanted into immunocompromised mice.

-

Principle: This in vivo model assesses the ability of a compound to inhibit tumor growth in a living organism.

-

Methodology:

-

Cell Implantation: A suspension of human tumor cells (e.g., OVCAR-3) is injected subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into vehicle control and treatment groups based on tumor volume.[9]

-

Drug Administration: PQR530 is formulated for oral gavage and administered daily at a specified dose (e.g., 50 mg/kg). The vehicle group receives the formulation without the active compound.

-

Monitoring: Animal body weight and tumor volumes (measured with calipers) are recorded three times weekly.[9] Animal welfare is monitored daily.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle group.

-

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

PQR530: A Comprehensive Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR530 is a potent, ATP-competitive, and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][3] This technical guide provides an in-depth overview of the selectivity profile of PQR530, including detailed quantitative data, experimental methodologies for key assays, and visualizations of the relevant signaling pathways and workflows. The information presented is intended to support researchers and drug development professionals in their evaluation and utilization of this compound.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a frequent event in various cancers, making its components highly attractive targets for therapeutic intervention.[4][6] PQR530 has emerged as a promising therapeutic agent due to its dual inhibitory action on both PI3K and mTOR, its ability to penetrate the blood-brain barrier, and its demonstrated anti-tumor activity in preclinical models.[5][7][8] Understanding the precise selectivity profile of PQR530 is paramount for predicting its biological effects, potential off-target activities, and overall therapeutic window.

Biochemical and Cellular Activity

PQR530 demonstrates potent inhibition of Class I PI3K isoforms and mTOR. Its activity has been characterized through various biochemical and cellular assays, with key quantitative data summarized in the tables below.

Table 1: Biochemical Inhibition of PI3K and mTOR by PQR530

| Target | Assay Type | Parameter | Value (nM) |

| PI3Kα | TR-FRET | Kd | 0.84[1][2] |

| PI3Kβ | KINOMEScan | Kd | >10[9] |

| PI3Kδ | KINOMEScan | Kd | >10[9] |

| PI3Kγ | KINOMEScan | Kd | >10[9] |

| mTOR | TR-FRET | Kd | 0.33[1][2] |

Table 2: Cellular Activity of PQR530

| Cell Line | Assay Type | Parameter | Value (nM) |

| A2058 Melanoma | In-Cell Western | IC50 (p-Akt Ser473) | 70[2][3][5] |

| A2058 Melanoma | In-Cell Western | IC50 (p-S6 Ser235/236) | 70[2][3][5] |

| 44 Cancer Cell Lines | Cell Growth Assay | Mean GI50 | 426[2][3][5] |

Kinase Selectivity Profile

A comprehensive kinase selectivity screen (KINOMEScan) was performed to assess the specificity of PQR530 against a broad panel of human kinases. The results demonstrate that PQR530 is highly selective for PI3K and mTOR, with minimal off-target activity at physiologically relevant concentrations.

Table 3: Select Kinase Inhibition Profile of PQR530 (KINOMEScan)

| Kinase | Kd (nM) |

| PI3Kα | 0.84 |

| mTOR | 0.33 |

| PI3Kβ | >10 |

| PI3Kδ | >10 |

| PI3Kγ | >10 |

| Selected Off-Targets | |

| ATM | >1000 |

| ATR | >1000 |

| DNA-PK | >1000 |

| hSMG-1 | >1000 |

| And 450+ other kinases | Generally >1000 |

Note: This table presents a summary. For a complete list of kinases tested, refer to the supplementary information of Rageot et al., J Med Chem, 2019.[10]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR in this critical signaling cascade and the points of inhibition by PQR530.

Caption: PI3K/mTOR signaling pathway with PQR530 inhibition points.

Experimental Workflow: TR-FRET Biochemical Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to determine the binding affinity (Kd) of PQR530 to its target kinases.

Caption: Workflow for TR-FRET biochemical binding assay.

Experimental Workflow: In-Cell Western Assay

In-Cell Western assays are employed to measure the inhibition of downstream signaling events, such as the phosphorylation of Akt and S6, in a cellular context.

Caption: Workflow for In-Cell Western assay.

Detailed Experimental Protocols

TR-FRET Kinase Binding Assay (General Protocol)

This assay quantifies the binding of PQR530 to the ATP-binding site of PI3Kα and mTOR. The protocol is based on a competitive binding format.

-

Reagent Preparation:

-

Prepare a serial dilution of PQR530 in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 5 mM MgCl₂, 0.01% Pluronic F-127).

-

Prepare a solution containing the target kinase (e.g., 5 nM PI3Kα or mTOR), a europium-labeled anti-tag antibody (e.g., 2 nM Eu-anti-GST), and a fluorescently labeled ATP-competitive tracer (e.g., 10 nM Kinase Tracer 236).

-

-

Assay Procedure:

-

In a 384-well plate, add the PQR530 dilution series.

-

Add the kinase/antibody/tracer mix to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the time-resolved fluorescence resonance energy transfer on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the PQR530 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

-

Convert the IC₅₀ to a Kd value using the Cheng-Prusoff equation.

-

In-Cell Western Assay for p-Akt and p-S6

This method measures the phosphorylation status of Akt and ribosomal protein S6 in A2058 melanoma cells following treatment with PQR530.

-

Cell Culture and Treatment:

-

Seed A2058 melanoma cells in a 96-well plate and culture until they reach approximately 80% confluency.

-

Starve the cells in serum-free medium for 4 hours.

-

Treat the cells with a serial dilution of PQR530 for 1 hour.

-

-

Fixation, Permeabilization, and Blocking:

-

Fix the cells with 4% formaldehyde in PBS for 20 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-p-Akt Ser473 and mouse anti-p-S6 Ser235/236).

-

Wash the cells three times with PBS containing 0.1% Tween 20.

-

Incubate for 1 hour at room temperature with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).

-

-

Data Acquisition and Analysis:

-

Wash the cells three times with PBS containing 0.1% Tween 20 and once with PBS.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Normalize the signal from the phospho-specific antibodies to a total protein stain or a housekeeping protein.

-

Plot the normalized signal against the logarithm of the PQR530 concentration and fit the data to determine the IC₅₀ values.

-

Conclusion

PQR530 is a highly potent and selective dual inhibitor of PI3K and mTOR. The quantitative data and experimental methodologies presented in this guide provide a comprehensive understanding of its selectivity profile. This information is critical for the design and interpretation of preclinical and clinical studies aimed at evaluating the therapeutic potential of PQR530. The high selectivity of PQR530 for its primary targets suggests a reduced likelihood of off-target effects, which is a favorable characteristic for a clinical candidate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

PQR530: A Technical Guide for Targeting PIK3CA Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent hyperactivation in cancer, often driven by mutations in the PIK3CA gene, has established it as a key therapeutic target. PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of all class I PI3K isoforms and the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2). This document provides a comprehensive technical overview of PQR530, summarizing its preclinical data, detailing key experimental methodologies, and visualizing its mechanism of action and experimental workflows. This guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of PQR530 in PIK3CA mutant cancers.

Introduction

The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers. Activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are prevalent across a wide range of tumor types, including breast, colorectal, and endometrial cancers. These mutations lead to constitutive pathway activation, promoting tumorigenesis and conferring resistance to other therapies.

PQR530 is a second-generation dual PI3K/mTOR inhibitor developed to overcome some of the limitations of earlier compounds in this class. Its balanced, potent inhibition of both PI3K and mTOR aims to provide a more complete shutdown of the pathway, potentially leading to improved efficacy and mitigating resistance mechanisms. Furthermore, its ability to cross the blood-brain barrier opens up possibilities for treating primary brain tumors and brain metastases harboring PIK3CA mutations.[1][2] This guide will delve into the technical details of PQR530's preclinical characterization.

Mechanism of Action

PQR530 is an ATP-competitive inhibitor that targets the kinase domains of all four class I PI3K isoforms (α, β, γ, δ) and mTOR (in both mTORC1 and mTORC2 complexes). By blocking the activity of these key signaling nodes, PQR530 effectively abrogates the downstream signaling cascade, leading to the inhibition of cell growth, proliferation, and survival.

Signaling Pathway Diagram

Caption: PI3K/AKT/mTOR signaling pathway with PQR530 inhibition points.

Data Presentation

Table 1: In Vitro Kinase and Cell-Based Assay Data

| Parameter | Target/Cell Line | Value | Reference |

| Binding Affinity (Kd) | |||

| PI3Kα | 0.84 nM | [3] | |

| mTOR | 0.33 nM | [3] | |

| Phosphorylation IC50 | |||

| p-AKT (Ser473) in A2058 cells | 0.07 µM | [2][3] | |

| p-S6 (Ser235/236) in A2058 cells | 0.07 µM | [2][3] | |

| Cell Growth Inhibition (GI50) | |||

| Mean of 44 cancer cell lines | 426 nM | [2][3] |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | PQR530 Dose | Outcome | Reference |

| OVCAR-3 (ovarian cancer) | Daily, oral administration | Significant tumor growth decrease | [4] |

| SUDHL-6 (lymphoma) | Daily, oral administration | Significant tumor growth decrease | [4] |

| RIVA (lymphoma) | Daily, oral administration | Significant tumor growth decrease | [4] |

Table 3: Pharmacokinetic Properties in Mice

| Parameter | Value (Plasma) | Value (Brain) | Reference |

| Cmax (at 50 mg/kg) | 7.8 µg/mL | 112.6 µg/g | [4] |

| Tmax | 30 minutes | 30 minutes | [4] |

| t1/2 | ~5 hours | ~5 hours | [4] |

| Brain:Plasma Ratio | - | ~1.6 | [5] |

Experimental Protocols

Kinase Inhibition Assay (Time-Resolved FRET)

This protocol describes a general method for determining the kinase inhibitory activity of PQR530 using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents and Materials:

-

Recombinant human PI3K and mTOR kinases

-

Biotinylated substrate peptide

-

ATP

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

PQR530 stock solution in DMSO

-

384-well low-volume microplates

-

-

Procedure:

-

Prepare serial dilutions of PQR530 in assay buffer.

-

Add 2.5 µL of the PQR530 dilutions or vehicle (DMSO) to the microplate wells.

-

Add 2.5 µL of the kinase solution to the wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a mixture of the substrate peptide and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of EDTA solution.

-

Add 5 µL of a detection mixture containing the europium-labeled antibody and SA-APC.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission signals (665/615) and determine the IC50 values from the dose-response curves.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of PQR530 on the viability of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., PIK3CA mutant and wild-type)

-

Complete cell culture medium

-

PQR530 stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of PQR530 in complete medium.

-

Remove the existing medium and add 100 µL of the PQR530 dilutions or vehicle control to the wells.

-

Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values.

-

Western Blotting for Phospho-Protein Analysis

This protocol provides a general method for analyzing the inhibition of PI3K/mTOR pathway signaling by PQR530.

-

Reagents and Materials:

-

Cancer cell lines

-

PQR530

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-S6 Ser235/236, anti-total S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of PQR530 for a specified time (e.g., 2 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of PQR530.

-

Animals and Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

PQR530 formulation for oral gavage

-

Vehicle control

-

Calipers

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer PQR530 or vehicle control orally once daily.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Mandatory Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

PQR530: A Technical Guide to Overcoming Drug Resistance in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug resistance remains a critical obstacle in the successful long-term treatment of cancer. The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in various malignancies and plays a pivotal role in mediating resistance to a range of targeted therapies. PQR530, a potent, orally bioavailable, and brain-penetrant dual pan-PI3K and mTORC1/2 inhibitor, has emerged as a promising agent to overcome these resistance mechanisms. This technical guide provides an in-depth overview of the preclinical data supporting the role of PQR530 in circumventing drug resistance, detailed experimental protocols for assessing its efficacy, and a visual representation of the core signaling pathways involved.

Introduction to PQR530 and Drug Resistance

PQR530 is an ATP-competitive inhibitor of all class I PI3K isoforms and mTOR complexes 1 and 2 (mTORC1 and mTORC2)[1][2]. Its ability to simultaneously block these key nodes in a critical cell survival pathway provides a rational basis for its use in cancers that have developed resistance to therapies targeting single components of this pathway or other signaling cascades.

Drug resistance can be intrinsic or acquired. Acquired resistance often involves the reactivation of survival pathways. For instance, resistance to CDK4/6 inhibitors like palbociclib in estrogen receptor-positive (ER+) breast cancer has been associated with the hyperactivation of the PI3K/mTOR pathway[3][4]. Similarly, resistance to the mTORC1 inhibitor everolimus can occur through feedback activation of PI3K signaling[3]. By targeting both PI3K and mTOR, PQR530 can effectively shut down this pathway, even in the presence of upstream activating mutations or feedback loops that confer resistance to other inhibitors.

Quantitative Data on PQR530 Activity

The following tables summarize the key quantitative data demonstrating the potency of PQR530.

Table 1: In Vitro Inhibitory Activity of PQR530

| Target/Assay | Cell Line | IC50 / GI50 / Kd | Reference |

| PI3Kα (enzymatic) | - | Kd: 0.84 nM | [5][6] |

| mTOR (enzymatic) | - | Kd: 0.33 nM | [5][6] |

| p-PKB/Akt (Ser473) | A2058 Melanoma | IC50: 0.07 µM | [1][5] |

| p-S6 (Ser235/236) | A2058 Melanoma | IC50: 0.07 µM | [1] |

| Cell Growth Inhibition | Panel of 44 Cancer Cell Lines | Mean GI50: 426 nM | [1][5] |

Table 2: In Vivo Efficacy of PQR530 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| OVCAR-3 | Ovarian Cancer | Daily, oral | Significant tumor growth decrease | [5] |

| SUDHL-6 | Lymphoma | Daily, oral | Significant tumor growth decrease | [7] |

| RIVA | Lymphoma | Daily, oral | Significant tumor growth decrease | [7] |

Signaling Pathways and Mechanism of Action

Hyperactivation of the PI3K/mTOR pathway is a common mechanism of resistance to targeted therapies. For example, in palbociclib-resistant breast cancer cells, increased signaling through this pathway can bypass the cell cycle arrest induced by CDK4/6 inhibition. PQR530's dual inhibition of PI3K and mTOR effectively abrogates this escape mechanism.

Experimental Protocols

Generation of Drug-Resistant Cell Lines

Objective: To develop cell line models of acquired resistance to targeted therapies such as palbociclib.

Protocol:

-

Culture parental cancer cells (e.g., MCF7 breast cancer cells) in their recommended growth medium.

-

Determine the initial IC50 of the drug (e.g., palbociclib) in the parental cell line using a standard cell viability assay.

-

Continuously expose the cells to the drug at a concentration equal to the IC50.

-

Monitor cell growth and viability. When the cells resume proliferation, gradually increase the drug concentration.

-

Repeat the dose escalation over a period of several months (e.g., 7-9 months for palbociclib resistance) until the cells are able to proliferate in the presence of a significantly higher drug concentration (e.g., 4-6 fold the initial IC50)[5].

-

Characterize the resistant cell line by confirming the increased IC50 and assessing the expression of resistance-associated markers.

Cell Viability Assay

Objective: To assess the cytotoxic and anti-proliferative effects of PQR530 in sensitive and resistant cancer cell lines.

Protocol (WST-1 Assay):

-

Seed sensitive and resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of PQR530 (and the drug to which they are resistant, as a control) for 72 hours.

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Western Blot Analysis

Objective: To investigate the effect of PQR530 on the PI3K/mTOR signaling pathway in resistant cells.

Protocol:

-

Seed sensitive and resistant cells and treat with PQR530 at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vivo Xenograft Studies in Drug-Resistant Models

Objective: To evaluate the anti-tumor efficacy of PQR530 in a drug-resistant tumor model in vivo.

Protocol:

-

Establish drug-resistant tumors in immunocompromised mice by subcutaneously injecting drug-resistant cancer cells.

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, PQR530 alone, resistance-inducing drug alone, combination therapy).

-

Administer PQR530 orally at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

PQR530 demonstrates significant potential in overcoming drug resistance in cancer by dually inhibiting the PI3K and mTOR signaling pathways. Its potent and selective activity, favorable pharmacokinetic properties, and preclinical efficacy in various models, including those with hyperactivated PI3K/mTOR signaling, position it as a compelling candidate for further clinical investigation, particularly in patient populations that have developed resistance to other targeted therapies. The experimental protocols outlined in this guide provide a framework for researchers to further explore and validate the role of PQR530 in combating drug resistance.

References

- 1. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of resistant cells [bio-protocol.org]

- 6. Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resistance to the mTOR inhibitor everolimus is reversed by the downregulation of survivin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

PQR530: A Technical Guide on its Presumed Impact on Tumor Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the direct impact of PQR530 on tumor angiogenesis is not extensively available in the public domain as of the date of this publication. This document synthesizes the known mechanism of action of PQR530 as a dual pan-PI3K/mTOR inhibitor and the well-established role of this signaling pathway in tumor angiogenesis to provide a technical guide for research and development professionals. The experimental protocols and quantitative data presented are based on established methodologies for evaluating anti-angiogenic compounds and should be considered illustrative for future studies on PQR530.

Executive Summary

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of all phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes that are fundamental to cancer progression, including cell growth, proliferation, survival, and metabolism. A crucial role of this pathway in promoting tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen, has been extensively documented. By inhibiting both PI3K and mTOR, PQR530 is strongly positioned to disrupt these pro-angiogenic signals, thereby representing a promising strategy for cancer therapy. This technical guide will delve into the core aspects of PQR530's mechanism of action, its known preclinical anti-tumor activity, and its hypothesized, yet to be fully elucidated, impact on tumor angiogenesis.

The PI3K/AKT/mTOR Pathway and its Central Role in Tumor Angiogenesis

The PI3K/AKT/mTOR pathway is frequently hyperactivated in a wide range of human cancers due to mutations in key pathway components or upstream signaling molecules. This aberrant activation is a key driver of tumorigenesis and is intricately linked to the induction of angiogenesis.

Mechanism of PI3K/mTOR-driven Angiogenesis

The primary mechanism by which the PI3K/mTOR pathway promotes angiogenesis is through the regulation of the hypoxia-inducible factor 1-alpha (HIF-1α). Under normal oxygen conditions, HIF-1α is continuously degraded. However, under hypoxic conditions characteristic of the tumor microenvironment, and also upon activation of the PI3K/AKT/mTOR pathway, HIF-1α is stabilized. Stabilized HIF-1α translocates to the nucleus and acts as a master transcriptional regulator of genes involved in the adaptive response to hypoxia, including the potent pro-angiogenic factor, Vascular Endothelial Growth Factor (VEGF).

Increased VEGF secretion by tumor cells stimulates endothelial cells in nearby blood vessels, initiating a cascade of events leading to angiogenesis, including:

-

Endothelial cell proliferation

-

Endothelial cell migration

-

Endothelial tube formation

-

Increased vascular permeability

By dually inhibiting PI3K and mTOR, PQR530 is expected to suppress the stabilization and activity of HIF-1α, leading to a subsequent reduction in VEGF expression and a potent anti-angiogenic effect.

Preclinical Anti-Tumor Activity of PQR530

While specific data on the anti-angiogenic effects of PQR530 are limited, its anti-tumor activity has been demonstrated in preclinical studies.

In Vitro Activity

PQR530 has shown potent inhibition of the PI3K/mTOR signaling pathway and anti-proliferative activity across a broad range of cancer cell lines.

| Cell Line | Assay Type | Endpoint | Result |

| A2058 melanoma | Western Blot | pAKT (Ser473) phosphorylation | IC50 = 70 nM |

| A2058 melanoma | Western Blot | pS6 (Ser235/236) phosphorylation | IC50 = 70 nM |

| 44 cancer cell lines | Proliferation Assay | Growth Inhibition (GI50) | Mean GI50 = 426 nM |

Table 1: Summary of in vitro activity of PQR530.

In Vivo Activity

PQR530 has demonstrated significant tumor growth inhibition in several mouse xenograft models, supporting its potential as an anti-cancer therapeutic.

| Tumor Model | Dosing Regimen | Result |

| SUDHL-6 lymphoma | Daily, oral administration | Significant tumor growth inhibition |

| RIVA lymphoma | Daily, oral administration | Significant tumor growth inhibition |

| OVCAR-3 ovarian cancer | Daily, oral administration | Significant tumor growth inhibition |

Table 2: Summary of in vivo anti-tumor efficacy of PQR530.

Proposed Experimental Protocols for Assessing the Anti-Angiogenic Effects of PQR530

To directly investigate the impact of PQR530 on tumor angiogenesis, a series of in vitro and in vivo experiments are proposed.

In Vitro Endothelial Cell Assays

These assays are fundamental to understanding the direct effects of PQR530 on endothelial cell functions crucial for angiogenesis.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these assays.

-

Treatment: HUVECs would be treated with a range of concentrations of PQR530, typically from 1 nM to 10 µM.

-